molecular formula C9H16O B2637614 Spiro[3.5]nonan-2-ol CAS No. 1521428-81-8

Spiro[3.5]nonan-2-ol

Cat. No.: B2637614
CAS No.: 1521428-81-8
M. Wt: 140.226
InChI Key: DPAJEZBCBYLOPF-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-2-ol is a chemical compound characterized by a unique spirocyclic structure. This compound consists of a nonane ring system with a spiro junction at the second carbon, which is also bonded to a hydroxyl group. The spirocyclic structure imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research .

Scientific Research Applications

Spiro[3.5]nonan-2-ol has a wide range of applications in scientific research:

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Spiro[3.5]nonan-2-ol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common method is the pinacol-like rearrangement, where a suitable precursor undergoes a rearrangement to form the spirocyclic structure. This is often followed by oxidation or reduction steps to introduce the hydroxyl group .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of synthetic organic chemistry to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: Spiro[3.5]nonan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield spiro[3.5]nonan-2-one, while reduction can produce various alcohol derivatives .

Mechanism of Action

The mechanism by which Spiro[3.5]nonan-2-ol exerts its effects is largely dependent on its interactions with molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The spirocyclic structure also contributes to its unique properties by affecting the spatial arrangement of atoms and functional groups .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific spirocyclic structure and the presence of a hydroxyl group at the second carbon. This combination imparts distinct reactivity and physical properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

spiro[3.5]nonan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-6-9(7-8)4-2-1-3-5-9/h8,10H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPAJEZBCBYLOPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1521428-81-8
Record name spiro[3.5]nonan-2-ol
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